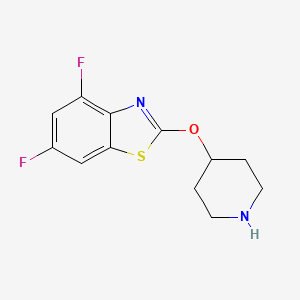

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Description

Properties

IUPAC Name |

4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLUNSORIJKFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fluorinated Benzothiazole Core

Detailed Research Findings and Experimental Data

Example Preparation Protocol (Adapted and Generalized)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4,6-Difluoro-2-aminothiophenol + carbon disulfide, acidic medium | Cyclization to form 4,6-difluoro-1,3-benzothiazole core | Benzothiazole ring with fluorines at 4,6 positions |

| 2 | 4,6-Difluoro-2-chlorobenzothiazole + piperidin-4-ol, K2CO3, acetonitrile, 55-60°C | Nucleophilic substitution to form piperidin-4-yloxy linkage | Formation of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole |

| 3 | Purification: Acid/base treatment, recrystallization | Salt formation and purification | High purity compound, >98% by HPLC |

Catalysts and Bases

Reaction Monitoring and Purity

- High-performance liquid chromatography (HPLC) is used to monitor purity.

- Impurities such as dimers or unreacted starting materials are kept below 0.1–0.2% through controlled reaction conditions and purification.

Comparative Table of Preparation Parameters

| Parameter | Method A | Method B | Notes |

|---|---|---|---|

| Starting material | 4,6-difluoro-2-aminothiophenol | 4,6-difluoro-2-chlorobenzothiazole | Method A involves ring formation first; B uses preformed benzothiazole |

| Nucleophile | Piperidin-4-ol | Protected piperidin-4-ol | Protection may be required to avoid side reactions |

| Base | K2CO3 or Na2CO3 | NaH or tertiary amines | Choice affects reaction rate and side products |

| Solvent | Acetonitrile | DMF or DMSO | Polar aprotic solvents favored |

| Temperature | 55–60°C | Room temp to 60°C | Elevated temp improves substitution |

| Catalyst | KI or NaI (optional) | None or phase transfer catalysts | Halide salts improve nucleophilicity |

| Purification | Acid/base treatment, recrystallization | Chromatography, salt formation | Salt formation improves stability and purity |

Notes on Related Synthetic Routes

- Similar benzothiazole derivatives with piperidinyl substituents have been synthesized using analogous methods involving acyl chlorides and Friedel-Crafts acylation for related benzoylpiperidine fragments.

- The use of protecting groups on the piperidine nitrogen can be important to avoid side reactions during etherification or acylation steps.

- The fluorination pattern on the benzothiazole ring is critical for biological activity and requires careful selection of starting materials or electrophilic fluorination reagents.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The piperidine ring can also contribute to the compound’s overall stability and solubility, further influencing its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique substitution pattern distinguishes it from other benzothiazoles. Key comparisons include:

Key Observations :

- Fluorine Positioning: The 4,6-difluoro substitution in the target compound contrasts with mono-fluorinated analogs (e.g., 2-(4'-fluorophenyl)-1,3-benzothiazole), which are optimized for amyloid imaging . Difluoro groups may improve binding specificity or pharmacokinetics in CNS targets.

- Piperidine vs. Aryl/Oxadiazole : Replacing aryl or oxadiazole groups (common in antimicrobial/antitubercular compounds) with a piperidine ring could modulate solubility and target engagement. Piperidine’s basicity may enhance blood-brain barrier penetration compared to neutral substituents .

Biological Activity

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a benzothiazole ring substituted with difluoro and piperidinyl groups. This unique configuration is believed to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa (cervical) | 5.0 |

| Compound B | MCF-7 (breast) | 7.2 |

| Compound C | A549 (lung) | 6.5 |

These findings suggest that modifications in the benzothiazole structure can lead to enhanced anticancer activity .

The anticancer mechanism of benzothiazole derivatives often involves the inhibition of key enzymes and pathways associated with cancer proliferation. For example, some studies have reported that these compounds can inhibit histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival .

Study 1: In Vitro Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including this compound. The compound was tested against a panel of human cancer cell lines and demonstrated promising cytotoxic effects with an IC50 value of approximately 6.0 μM against the HeLa cell line .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of the piperidine moiety significantly enhances the compound's biological activity compared to similar structures lacking this group. The piperidine ring appears to improve solubility and cellular uptake, thus facilitating greater efficacy in targeting cancer cells .

Toxicity and Safety

The safety profile of this compound has been assessed in various preclinical models. It was found to have a moderate toxicity profile with no significant adverse effects reported at therapeutic doses . However, further studies are needed to fully understand its long-term safety implications.

Potential Therapeutic Applications

Given its biological activity, this compound shows potential for development as an anticancer agent. Its ability to inhibit tumor growth while maintaining a favorable safety profile makes it a candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves coupling a fluorinated benzothiazole precursor with a piperidin-4-yloxy group via nucleophilic substitution. For example, refluxing in polar aprotic solvents (e.g., DMSO) under anhydrous conditions for 18–24 hours ensures efficient substitution. Crystallization using water-ethanol mixtures (1:1 v/v) improves purity, yielding light-colored solids (65–75% yield). Reaction optimization includes varying catalysts (e.g., glacial acetic acid) and temperature to enhance regioselectivity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, with fluorine atoms causing characteristic splitting patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles between benzothiazole and piperidine rings, as demonstrated in analogous imidazo-benzothiazole structures .

Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?

- Methodological Answer : Antimicrobial activity screening via broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi is standard. Fluorine substitution enhances membrane penetration, as seen in fluorophenylthio-pyrazole derivatives . Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays) are recommended for antitumor potential, leveraging benzothiazole’s known affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Methodological Answer : Systematic modifications include:

- Fluorine positioning : Varying fluorine at C4/C6 alters electronic effects and steric hindrance, impacting target binding.

- Piperidine substitution : Introducing methyl or methoxy groups to the piperidine ring modulates lipophilicity and bioavailability.

- Benzothiazole core : Replacing sulfur with oxygen or nitrogen alters π-stacking interactions. Docking simulations (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or cell line variability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., fluorescence-based enzymatic vs. radiometric assays). Meta-analysis of fluorinated benzothiazoles reveals that logP values >3 often correlate with false negatives in aqueous assays due to poor solubility .

Q. How can researchers optimize HPLC and mass spectrometry (MS) methods for purity analysis?

- Methodological Answer : Use reversed-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for HPLC. For MS, electrospray ionization (ESI+) detects the protonated molecular ion ([M+H]⁺). Calibrate with internal standards (e.g., difluoromethoxy-benzimidazoles) to quantify trace impurities. Residual solvent analysis (e.g., DMSO) requires headspace GC-MS .

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer : Fluorinated intermediates may release HF under acidic conditions. Use polypropylene reactors, HF-resistant gloves, and real-time pH monitoring. Vent gas scrubbers neutralize volatile byproducts. Documented protocols for handling piperidine derivatives (e.g., respiratory protection) are essential to mitigate neurotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.